N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-13(12-5-4-8-19-12)15-9-11-10-17-14(18-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPDAGJCLHAJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structure.
Industry: Utilized in the development of novel materials for organic electronics and polymer chemistry.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity to these targets. The thiophene ring can participate in π-π interactions, further stabilizing the compound-target complex. The carboxamide group can form hydrogen bonds, contributing to the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is unique due to its combination of a spirocyclic structure with a thiophene ring and a carboxamide group. This combination provides a balance of stability, rigidity, and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that may enhance its interaction with biological targets. Its general formula can be represented as follows:
- Chemical Formula: C12H15N3O2S
- Molecular Weight: 253.33 g/mol
The spirocyclic nature of the compound contributes to its stability and potential bioactivity, making it a candidate for drug discovery.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through:
- Binding to Receptors: The thiophene moiety may facilitate binding to specific receptors or enzymes.
- Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting certain enzymes, suggesting that this compound may exhibit similar properties.
Antinociceptive Effects
Recent studies have indicated that derivatives of compounds related to this compound exhibit significant antinociceptive activity. For instance, one study reported that a closely related compound demonstrated potent antinociceptive effects in animal models, suggesting potential applications in pain management .
Selectivity and Potency
Research has shown that certain derivatives have selective agonistic activity at serotonin receptors (5-HT1AR), indicating their potential use in treating mood disorders and other neurological conditions. For example, a derivative was identified as a moderate 5-HT1AR agonist with notable selectivity .
Pharmacological Studies
Table 1 summarizes the biological activities and selectivity profiles of related compounds:
| Compound Name | Activity Type | Selectivity/ Potency |
|---|---|---|
| 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1AR Agonist | Moderate Selectivity |
| This compound | Antinociceptive | Potent |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide | CDK9 Inhibitor | High Selectivity |
Study on Antinociceptive Activity
A case study explored the antinociceptive properties of a derivative similar to this compound in a mouse formalin test. The results indicated significant pain relief at specific dosages compared to control groups, supporting the hypothesis of its analgesic potential .
Structure-Based Drug Design
Another study employed structure-based pharmacophore modeling to identify potential inhibitors targeting specific enzymes implicated in cancer progression. The unique structural features of the compound were leveraged to design novel inhibitors with enhanced binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide, and how can reaction yields be improved?
- Methodology :
-
Step 1 : Use 2-thiophenecarbonyl chloride and a spirocyclic amine derivative (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethylamine) in acetonitrile under reflux conditions. Monitor reaction progress via TLC (Rf ~0.5 in dichloromethane/ethyl acetate 9:1) .
-
Step 2 : Purify via column chromatography (silica gel, gradient elution). Typical yields range from 27% to 40% for analogous carboxamides .
-
Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and use anhydrous solvents to suppress hydrolysis side reactions .
- Data Table : Comparison of Yields for Analogous Syntheses
| Compound | Solvent | Yield (%) | Reference |
|---|---|---|---|
| N-(2-nitrophenyl)thiophene-2-carboxamide | Acetonitrile | 27 | |
| 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | DCM/EtOAc | 35 |
Q. How should spectroscopic characterization (NMR, IR) be conducted, and what are common pitfalls?
- 1H NMR Analysis :
- Assign peaks using 2D-COSY and HSQC. For thiophene protons, expect δ 7.30–7.60 ppm (aromatic), and spirocyclic CH2 groups at δ 3.50–4.20 ppm .
- Pitfalls : Solvent residues (e.g., CDCl3 at δ 7.26) may overlap with aromatic signals. Use deuterated DMSO for better resolution of NH protons .
- IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and spirocyclic ether C-O-C at ~1100 cm⁻¹ .
Advanced Research Questions
Q. How can computational models predict reactivity and stability during synthesis?
- Methodology :
- Use density functional theory (DFT) to calculate transition-state energies for amide bond formation. Compare with experimental activation energies .
- Apply quantum chemical reaction path searches to identify intermediates (e.g., tetrahedral oxyanion) and optimize solvent effects .
- Case Study : For N-(2-nitrophenyl)thiophene-2-carboxamide, DFT-predicted dihedral angles (13.5°) matched X-ray data within 2% error .
Q. How can crystallographic data resolve structural contradictions in spirocyclic-thiophene hybrids?
- Strategy :
- Compare X-ray parameters (bond lengths, angles) with homologous compounds. For example, C–S bond lengths in thiophene rings vary between 1.70–1.74 Å due to conjugation differences .
- Analyze weak interactions (C–H⋯O/S) to explain packing anomalies. In N-(2-nitrophenyl)thiophene-2-carboxamide, non-classical hydrogen bonds stabilize parallel molecular layers .
- Data Table : Key Crystallographic Parameters
| Parameter | This Compound (Predicted) | Homolog (2NPFC) |
|---|---|---|
| Dihedral Angle (Ar–Thio) | 13.5° | 9.7° |
| C–S Bond Length | 1.72 Å | 1.68 Å |
Q. What factorial design approaches optimize reaction conditions for scale-up?
- Experimental Design :
- Use a 2³ factorial design to test variables: temperature (60–100°C), solvent polarity (acetonitrile vs. THF), and catalyst (DMAP vs. none). Response: yield and purity .
- Result : For analogous compounds, acetonitrile at 80°C with 5 mol% DMAP increased yields by 15% compared to THF .
Data Contradiction Analysis
Q. How to address discrepancies in NMR assignments for spirocyclic-thiophene derivatives?
- Root Cause : Signal splitting due to restricted rotation of the spirocyclic moiety. Use variable-temperature NMR to observe coalescence (e.g., at 120°C in DMSO-d6) .
- Resolution : Compare with X-ray data to confirm substituent orientation. For example, axial vs. equatorial CH2 groups in the spiro ring affect splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
